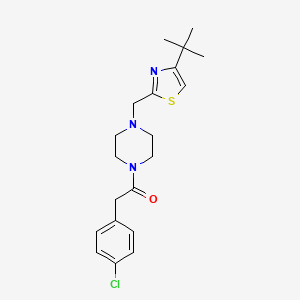![molecular formula C20H16FN3OS B2355141 (Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 450343-41-6](/img/structure/B2355141.png)
(Z)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are often used in the development of pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its solubility might be tested in various solvents, and its melting point might be determined .Scientific Research Applications
Analgesic, Anti-Inflammatory, and Antipyretic Activities
- A study by Menozzi et al. (1992) focused on the synthesis of a series of compounds, including a derivative with the 4-fluorophenyl group. This derivative exhibited significant analgesic, anti-inflammatory, and antipyretic activities in animal models. Additionally, it showed potent platelet antiaggregating activity, comparable to acetylsalicylic acid (Menozzi et al., 1992).
Synthesis and Structural Characterization
- Kariuki et al. (2021) synthesized and characterized isostructural compounds with fluorophenyl derivatives, contributing to the understanding of their molecular structure and potential applications in material science (Kariuki et al., 2021).
Antimicrobial Activity
- A study by Desai et al. (2012) investigated a series of compounds containing the 4-fluorophenyl group for antimicrobial properties. These compounds displayed significant inhibitory action against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Desai et al., 2012).
Anticancer Drug Candidates
- Gul et al. (2018) conducted a study on compounds including the fluorophenyl-pyrazole derivative, assessing their cytotoxic/anticancer effects and carbonic anhydrase inhibitory effects. Certain compounds demonstrated high potency and selectivity, suggesting their potential as anticancer drug candidates (Gul et al., 2018).
Antibacterial Studies
- Shah and Desai (2007) explored a series of isoxazoline derivatives with the fluorophenyl group for their antibacterial activity. These compounds showed promise in in vitro tests against gram-positive and gram-negative bacteria (Shah & Desai, 2007).
Photovoltaic Applications
- Li et al. (2010) synthesized a polymer incorporating the fluorophenyl-thienopyrazine unit for use in photovoltaic devices. This study contributed to the development of new materials with potential applications in solar energy conversion (Li et al., 2010).
Fluorometric Sensing for Hg2+
- Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for selective fluorometric detection of Hg2+. This compound showed potential as a selective sensor for mercury ion detection in various applications (Bozkurt & Gul, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,25)/b11-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUHRUFUDAVHPX-WDZFZDKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)
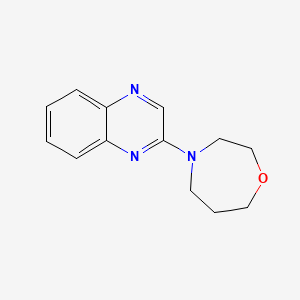
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)


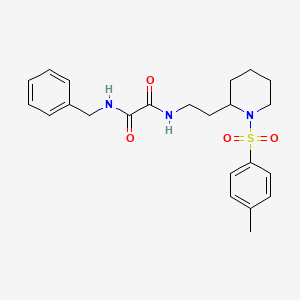
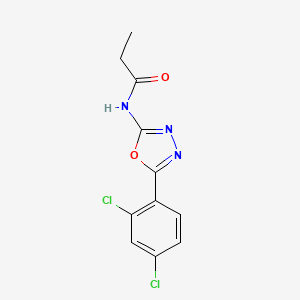


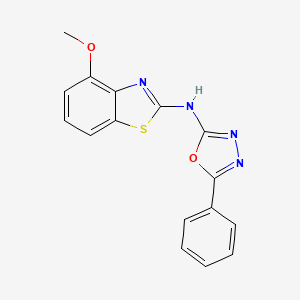
![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)
